methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate
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Description
Methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant effects on cellular health and disease progression.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . These effects could potentially be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Properties
IUPAC Name |
methyl 2-[[3-oxo-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-23-11(21)8-18-7-10-12(14(15,16)17)19-20(13(10)22)9-5-3-2-4-6-9/h2-7,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDXQILDQYORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=C(NN(C1=O)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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